4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide
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Overview
Description
4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloroacetamido group and a sulfamoylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide typically involves a multi-step process:
Formation of 2-chloroacetamido intermediate: This step involves the reaction of chloroacetyl chloride with an amine to form the 2-chloroacetamido intermediate.
Coupling with 3-sulfamoylphenylamine: The intermediate is then reacted with 3-sulfamoylphenylamine under suitable conditions to form the desired product.
The reaction conditions generally include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are often carried out at low to moderate temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can modify the sulfamoyl group to form sulfonic acids or sulfinic acids.
Scientific Research Applications
4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfamoyl group may also interact with biological molecules, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-bromoacetamido)-N-(3-sulfamoylphenyl)benzamide: Similar structure with a bromoacetamido group instead of a chloroacetamido group.
4-(2-chloroacetamido)-N-(4-sulfamoylphenyl)benzamide: Similar structure with the sulfamoyl group attached to the para position of the phenyl ring.
Uniqueness
4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide is unique due to the specific positioning of the chloroacetamido and sulfamoyl groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(3-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-9-14(20)18-11-6-4-10(5-7-11)15(21)19-12-2-1-3-13(8-12)24(17,22)23/h1-8H,9H2,(H,18,20)(H,19,21)(H2,17,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYFIWJMUSLKJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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